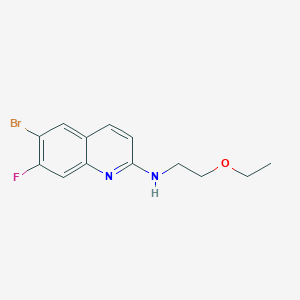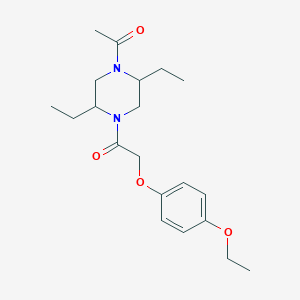![molecular formula C10H15F2NO2 B1652075 Tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1384429-58-6](/img/structure/B1652075.png)
Tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate
Descripción general
Descripción
Tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate is a chemical compound with a complex molecular structure. It belongs to the class of bicyclic compounds and contains fluorine atoms, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions or as a potential inhibitor for specific biological targets.
Medicine: The compound's potential medicinal applications include its use as a precursor for the development of pharmaceuticals. Its fluorine atoms can enhance the biological activity and stability of drug molecules.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mecanismo De Acción
The mechanism by which tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can influence the binding affinity and selectivity of the compound.
Comparación Con Compuestos Similares
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo hexane-2-carboxylate
Uniqueness: Tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds without fluorine.
This comprehensive overview provides a detailed understanding of tert-butyl 6,6-difluoro-2-azabicyclo[310]hexane-2-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13-5-4-6-7(13)10(6,11)12/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLZPJKWUKFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129483 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-difluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-58-6 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-difluoro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-difluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-[3-(pyridin-4-yl)propanamido]benzamide](/img/structure/B1651993.png)
![1-{2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}-4-(1H-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B1651995.png)
![N-[1-(2-hydroxy-5-methoxyphenyl)ethyl]-N'-phenylethanediamide](/img/structure/B1651996.png)
![7-({4-[ethyl(methyl)amino]phenyl}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1651997.png)
![tert-butyl N-[1-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)-2-methylpropan-2-yl]carbamate](/img/structure/B1651998.png)

![N-(4-chlorophenyl)-2-[N-propyl-1-(1H-pyrrol-2-yl)formamido]acetamide](/img/structure/B1652000.png)
![N3-[(3-methoxyphenyl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B1652002.png)
![1-benzoyl-4-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbonyl}piperazine](/img/structure/B1652006.png)
![2-[(2-Chlorophenyl)methoxy]-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1652007.png)
![3-({3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)butanamide](/img/structure/B1652009.png)


![N-[cyclopropyl(4-methyl-1,3-thiazol-2-yl)methyl]-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B1652013.png)
